
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine” is a chemical compound with the empirical formula C12H14N2OS and a molecular weight of 234.32 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCOc1ccc(cc1C)-c2csc(CN)n2 . This indicates that the compound contains a methoxy group (OCH3) and a methyl group (CH3) attached to a phenyl ring, which is further connected to a thiazole ring with an amine group (NH2). Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties are not available in the search results.科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, focusing on six unique applications:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have demonstrated its efficacy in reducing tumor size and preventing metastasis in various cancer models .
Antimicrobial Activity
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing promising results in inhibiting their growth. This makes it a potential candidate for developing new antibiotics and antifungal agents .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in the inflammation process. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Properties
Research has highlighted the antioxidant capabilities of this compound. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly valuable in the development of supplements and pharmaceuticals aimed at combating oxidative stress-related conditions .
Neuroprotective Effects
Studies have shown that N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has neuroprotective effects. It can protect neurons from damage caused by toxins and oxidative stress, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its structure allows it to absorb light and generate reactive oxygen species, which can selectively destroy cancer cells when exposed to specific wavelengths of light.
These applications highlight the versatility and potential of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Source Source Source Source Source : Source : Source : Source
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide to form 4-(4-methoxy-3-methylphenyl)thiosemicarbazide. This intermediate is then reacted with 2-bromoacetyl-4-oxo-4H-chromene-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-methoxy-3-methylbenzaldehyde", "thiosemicarbazide", "2-bromoacetyl-4-oxo-4H-chromene-3-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide in ethanol to form 4-(4-methoxy-3-methylphenyl)thiosemicarbazide.", "Step 2: Reaction of 4-(4-methoxy-3-methylphenyl)thiosemicarbazide with 2-bromoacetyl-4-oxo-4H-chromene-3-carboxylic acid in ethanol to form N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide." ] } | |
CAS番号 |
477551-01-2 |
製品名 |
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide |
分子式 |
C21H16N2O4S |
分子量 |
392.43 |
IUPAC名 |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c1-12-9-13(7-8-17(12)26-2)16-11-28-21(22-16)23-20(25)15-10-27-18-6-4-3-5-14(18)19(15)24/h3-11H,1-2H3,(H,22,23,25) |
InChIキー |
JHTBOIIEMOOVMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)
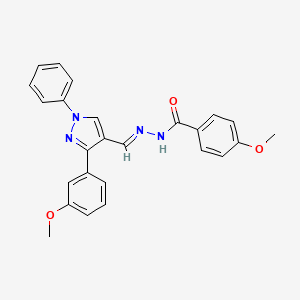
![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)
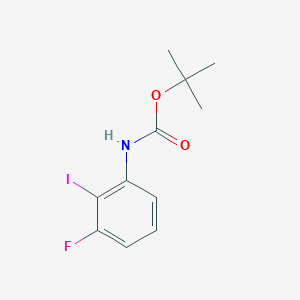


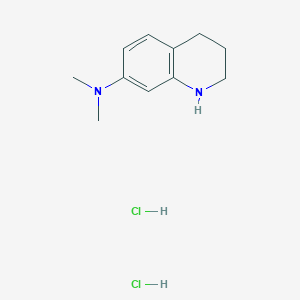
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)
![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)
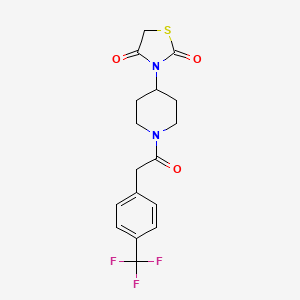
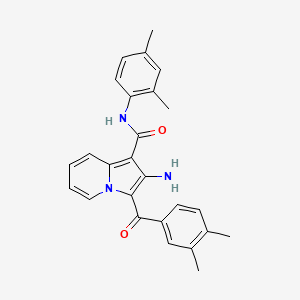
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2665350.png)
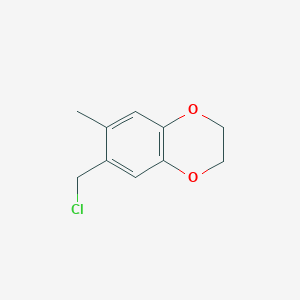
![2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide](/img/structure/B2665353.png)